Regiochemical Differentiation: 6-Chloro vs. 5-Chloro Positional Isomer Comparison
6-Chloro-2-hydrazino-1,3-benzoxazole (CAS 912773-31-0) and its 5-chloro positional isomer 5-chloro-2-hydrazino-1,3-benzoxazole (CAS 64037-22-5) share the identical molecular formula (C₇H₆ClN₃O) and molecular weight (183.59 g·mol⁻¹). However, they differ fundamentally in chlorine substitution position, which alters electron density across the benzoxazole ring. The 6-position chloro substituent exerts a distinct inductive effect on the ring-fusion carbon (C4a) compared to the 5-position chloro, which directly influences the nucleophilicity of the hydrazino group and the regioselectivity of subsequent cyclization reactions. Both compounds are listed as separate commercial entities with independent CAS registries and catalog numbers, confirming their non-substitutability in procurement and research contexts .
| Evidence Dimension | Chlorine substitution position on benzoxazole core |
|---|---|
| Target Compound Data | 6-chloro substituent on position 6 (CAS 912773-31-0, MFCD08060062, MW 183.60 g·mol⁻¹) |
| Comparator Or Baseline | 5-chloro-2-hydrazino-1,3-benzoxazole (CAS 64037-22-5, MW 183.59 g·mol⁻¹) |
| Quantified Difference | Identical molecular weight; differential chlorine position (C6 vs C5) |
| Conditions | Structural comparison derived from IUPAC nomenclature and CAS registry cross-referencing |
Why This Matters
The chlorine position governs metabolic stability, CYP interaction profile, and reactivity for downstream derivatization; selection of the correct regioisomer is essential for SAR reproducibility and lead series integrity.
